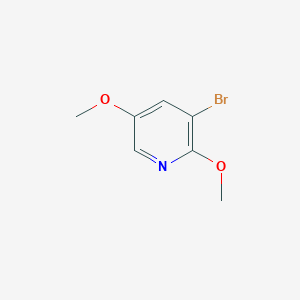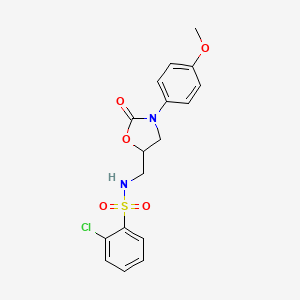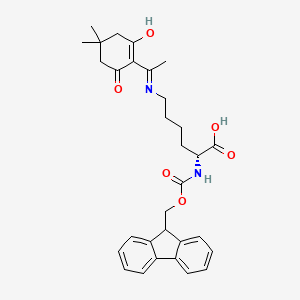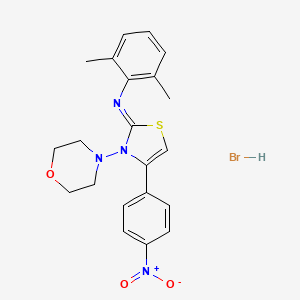
3-Bromo-2,5-dimethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2,5-dimethoxypyridine” is a chemical compound used in scientific research. It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of “3-Bromo-2,5-dimethoxypyridine” involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent .Molecular Structure Analysis
The molecular structures of “3-Bromo-2,5-dimethoxypyridine” have been optimized using both methods (DFT and HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The bromination reaction of MPE is a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
3-Bromo-2,5-dimethoxypyridine serves as a key intermediate in the synthesis of complex molecules due to its reactive bromo and methoxy groups. For instance, it has been utilized in the synthesis of Meldrum’s acid derivatives through reactions with pyridine and aqueous potassium carbonate, highlighting its versatility in forming structurally diverse compounds (Kuhn, Al-Sheikh, & Steimann, 2003). Additionally, its role in creating polyhalogenated 4,4'-bipyridines via a dimerization procedure demonstrates its utility in forming compounds with potential applications in materials science and catalysis (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).
Reactivity and Antioxidant Properties
The reactivity of 3-Bromo-2,5-dimethoxypyridine has been explored in various synthetic contexts. One study reported the efficient synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, showcasing its potential in constructing phosphorus-containing compounds with interesting chemical properties (Chen Yu-yan, 2004). Another significant application is in the development of novel chain-breaking antioxidants, where derivatives of 3-Bromo-2,5-dimethoxypyridine have shown promising antioxidant activities, indicating potential uses in pharmaceuticals and materials resistant to oxidative degradation (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Analytical Applications
In analytical chemistry, derivatives of 3-Bromo-2,5-dimethoxypyridine have found applications in the determination of bromate in water. This highlights its utility in environmental monitoring and ensuring the safety of drinking water (Alonso-mateos, Almendral-Parra, & Fuentes-Prieto, 2008).
Molecular Interactions and Structure Elucidation
Studies on the structural aspects of compounds derived from 3-Bromo-2,5-dimethoxypyridine have provided insights into molecular interactions, such as hydrogen bonding and electrostatic interactions. These studies contribute to our understanding of molecular conformations and are essential in the design of new molecules with desired physical and chemical properties (Dega-Szafran, Katrusiak, & Szafran, 2001).
Wirkmechanismus
Safety and Hazards
“3-Bromo-2,5-dimethoxypyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
3-bromo-2,5-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGCCWVOTAHJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dimethoxypyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)


![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)


![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)
![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

